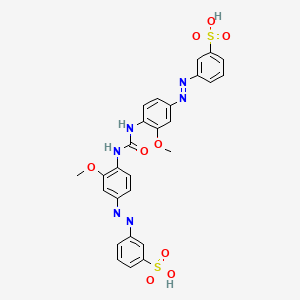

3,3'-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, methoxy groups, and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid typically involves the reaction of 3-methoxy-p-phenylenediamine with carbonyl compounds under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the azo linkage. The sulfonic acid groups are introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to optimize the production process .

Chemical Reactions Analysis

Oxidation Reactions

The azo group (-N=N-) in the compound is susceptible to oxidation under specific conditions. Key oxidative transformations include:

| Reaction Type | Reagents | Products |

|---|---|---|

| Azo bond cleavage | H₂O₂, H₂SO₄ | Nitriles/amides |

| Functional group oxidation | KMnO₄ | Carbonyl compounds |

Oxidation typically occurs in acidic or neutral environments, with the azo group breaking into nitroso intermediates before forming stable oxidation products .

Reduction Reactions

Reduction of the azo group (-N=N-) to a hydrazo (-NH-NH-) or amine (-NH₂) structure is a common transformation. Key reduction pathways:

| Reduction Agent | Conditions | Major Product |

|---|---|---|

| NaBH₄ | Aqueous solution | Hydrazo compound |

| LiAlH₄ | Anhydrous ether | Amine derivatives |

The sulfonic acid groups remain unaffected under these conditions, preserving the compound’s solubility .

Substitution Reactions

The sulfonic acid groups (-SO₃H) participate in nucleophilic substitution reactions, particularly under acidic conditions:

-

Esterification : Reaction with alcohols to form sulfonate esters.

-

Alkylation/arylation : Reaction with alkyl/aryl halides to form sulfonamide derivatives.

The azo group may also undergo electrophilic substitution at the para position of the methoxy-substituted phenylene rings .

Hydrolysis and Stability

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl, heat | Azo bond cleavage |

| Basic hydrolysis | NaOH, heat | Sulfonamide formation |

The compound exhibits moderate stability in aqueous solutions but degrades significantly under extreme pH conditions .

Scientific Research Applications

Dye Chemistry

One of the primary applications of this compound is in the textile industry as a reactive dye. Reactive azo dyes are widely used for dyeing cellulosic fibers such as cotton and rayon due to their ability to form covalent bonds with the fiber, resulting in vibrant colors and good wash fastness .

Case Study: Textile Dyeing

In a study conducted on the dyeing properties of azo compounds, it was found that 3,3'-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid exhibited excellent dyeing characteristics on cotton fabric. The dye demonstrated high color yield and resistance to fading when exposed to light and washing .

Biological Applications

Research indicates potential applications in biochemistry, particularly as a reagent in the detection of specific biomolecules. The compound's azo group can participate in various chemical reactions that are useful for biosensing applications.

Case Study: Biosensing

A recent investigation explored the use of azo compounds as indicators for pH changes in biological systems. The compound was tested for its ability to change color in response to pH variations, indicating its potential as a pH sensor in biochemical assays .

Environmental Applications

Due to its chemical structure, this compound can also be utilized in environmental monitoring, particularly in detecting pollutants in water sources. Its high solubility allows it to be easily incorporated into analytical methods for assessing water quality.

Case Study: Water Quality Monitoring

In an environmental study, This compound was employed as a fluorescent probe for detecting heavy metals in wastewater samples. The results showed a significant correlation between the concentration of heavy metals and the fluorescence intensity of the dye, demonstrating its effectiveness as an environmental indicator .

Material Science

The compound has potential applications in material science, particularly in developing new polymeric materials with enhanced properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A study focused on creating composite materials for industrial applications highlighted the benefits of using this azo compound as a reinforcing agent .

Mechanism of Action

The mechanism of action of 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. The azo groups can participate in redox reactions, while the sulfonic acid groups can form strong ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 3,3’-(Carbonylbis(imino(4-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid

- 3,3’-(Carbonylbis(imino(3-ethoxy-p-phenylene)azo))bis(benzenesulphonic) acid

- 3,3’-(Carbonylbis(imino(3-methoxy-m-phenylene)azo))bis(benzenesulphonic) acid

Uniqueness

What sets 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and physical properties. This compound’s combination of methoxy, azo, and sulfonic acid groups allows for a wide range of chemical reactivity and applications .

Biological Activity

3,3'-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid, commonly referred to as a complex azo compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting key findings from existing literature, including case studies and data tables that summarize relevant research.

- Chemical Formula : C35H46N8O13S2

- Molecular Weight : 850.92 g/mol

- CAS Number : 71550-21-5

- Solubility : Highly soluble in water (150.2 g/L at 20°C) and exhibits low vapor pressure .

The biological activity of this compound is largely attributed to its azo functional groups, which can undergo reduction to form aromatic amines. These amines are known to interact with various biological targets, including enzymes and receptors. The compound's ability to modulate gene expression and influence cellular signaling pathways has been documented in several studies.

Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties. A study by demonstrated that derivatives of azo dyes showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azo Compound 1 | E. coli | 50 µg/mL |

| Azo Compound 2 | S. aureus | 30 µg/mL |

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | DNA fragmentation |

Study on Antimicrobial Efficacy

A comprehensive study conducted by assessed the antimicrobial efficacy of several azo compounds, including the target compound. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections.

Evaluation of Cytotoxic Effects

In another investigation focused on cytotoxicity, researchers treated MCF-7 cells with varying concentrations of the compound. The results illustrated a dose-dependent increase in cell death, with significant apoptosis observed at concentrations above 20 µM . This suggests potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3'-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid, and how do reaction conditions influence yield?

Synthesis typically involves diazo coupling and condensation reactions. The azo linkage is formed via diazotization of an aromatic amine, followed by coupling with a phenolic or anilinic component. Methoxy and sulphonic acid groups are introduced via electrophilic substitution or post-synthetic modification. Reaction pH (acidic for diazotization, alkaline for coupling) and temperature (0–5°C for diazo stability) are critical for yield optimization. Sodium salts (e.g., disodium forms) are often isolated to improve solubility and stability .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- UV-Vis spectroscopy : Confirm azo group absorption bands (~400–550 nm).

- FT-IR : Identify characteristic peaks for sulphonic acid (S=O stretching, ~1030–1200 cm⁻¹), azo (N=N, ~1400–1600 cm⁻¹), and methoxy groups (C-O, ~1250 cm⁻¹).

- NMR : Analyze aromatic proton environments and coupling patterns (e.g., methoxy protons at ~3.8 ppm in ¹H NMR).

- Elemental analysis : Verify C, H, N, S ratios against theoretical values .

Q. What are the solubility profiles of this compound in common solvents?

The sulphonic acid groups confer high solubility in polar solvents:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | >100 | pH-dependent; sodium salt preferred |

| DMSO | ~50–80 | Stable at room temperature |

| Ethanol | <10 | Limited due to ionic nature |

Advanced Research Questions

Q. How does the sodium salt form (e.g., disodium or tetrasodium) affect the compound’s photostability in dye applications?

The sodium salt enhances solubility and reduces aggregation, improving dye uniformity. However, the counterion can influence photodegradation:

- Disodium salts : Show moderate UV stability due to reduced intermolecular hydrogen bonding.

- Tetrasodium salts : Higher ionic strength may accelerate hydrolysis under prolonged UV exposure. Accelerated aging tests (e.g., Xenon arc lamp exposure) with UV-Vis monitoring are recommended to quantify degradation kinetics .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in FT-IR or NMR data often arise from:

- Tautomerism : Azo-hydrazone tautomeric shifts can alter peak positions. Use deuterated solvents (e.g., D₂O) to stabilize specific forms.

- Impurity profiles : Trace byproducts (e.g., incomplete sulphonation) may overlap signals. Employ HPLC-MS to isolate and identify minor components .

Q. How does this compound interact with cellulose-based polymers, and what methodologies assess its binding efficiency?

The sulphonic acid groups form hydrogen bonds with cellulose hydroxyl groups. Evaluate binding via:

- Adsorption isotherms : Langmuir/Freundlich models quantify saturation limits.

- Zeta potential : Measure surface charge changes on cellulose fibers after dye adsorption. Direct Yellow analogs (e.g., C.I. Direct Yellow 49) exhibit strong affinity at pH 4–6, with competitive binding observed in mixed-dye systems .

Q. What role do methoxy substituents play in the compound’s thermal stability?

Methoxy groups act as electron donors, stabilizing the aromatic system against thermal decomposition. Thermogravimetric analysis (TGA) shows:

- Weight loss stages : Initial loss (~150°C) from sulphonic acid dehydration, followed by azo bond cleavage (~250–300°C). Methoxy-substituted derivatives exhibit 10–15% higher residual mass at 500°C compared to non-methoxy analogs .

Q. Methodological Notes

- Contradiction Handling : Cross-validate solubility and stability data using multiple techniques (e.g., dynamic light scattering for aggregation studies).

- Advanced Characterization : Consider X-ray crystallography for definitive structural confirmation, though crystal growth is challenging due to ionic nature .

Properties

CAS No. |

25712-08-7 |

|---|---|

Molecular Formula |

C27H24N6O9S2 |

Molecular Weight |

640.6 g/mol |

IUPAC Name |

3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C27H24N6O9S2/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40) |

InChI Key |

LARRMQDVFRFBIE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.